molecular formula C10H14N2O3S B15081693 N-{2-[(phenylsulfonyl)amino]ethyl}acetamide CAS No. 6274-53-9

N-{2-[(phenylsulfonyl)amino]ethyl}acetamide

Cat. No.: B15081693
CAS No.: 6274-53-9
M. Wt: 242.30 g/mol
InChI Key: QZXVAAZWBNMYAU-UHFFFAOYSA-N
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Description

N-{2-[(Phenylsulfonyl)amino]ethyl}acetamide is a sulfonamide-containing acetamide derivative characterized by a phenylsulfonyl group attached to an ethylamino backbone. This compound shares structural motifs with bioactive molecules targeting receptors (e.g., melatonin MT1/MT2) and enzymes (e.g., carbonic anhydrases). Its synthesis typically involves reductive N-alkylation or acetylation reactions, as seen in analogs like UCM765 and UCM924 . Key structural features include:

  • Ethylacetamide backbone: Provides conformational flexibility for receptor engagement.

Properties

CAS No.

6274-53-9

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-[2-(benzenesulfonamido)ethyl]acetamide

InChI

InChI=1S/C10H14N2O3S/c1-9(13)11-7-8-12-16(14,15)10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3,(H,11,13)

InChI Key

QZXVAAZWBNMYAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(phenylsulfonyl)amino]ethyl}acetamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Phenylsulfonyl)amino]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aminoethyl chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-{2-[(phenylsulfonyl)amino]ethyl}acetamide is an organic compound classified as an N-acetyl-2-arylethylamine, featuring a phenylsulfonyl group attached to an aminoethyl chain. With a molecular weight of approximately 242.30 g/mol, it is considered a structurally interesting molecule with potential applications in medicinal chemistry and materials science. Studies suggest it can interact with biological targets, including enzymes involved in metabolic processes, making it a valuable tool for investigating biochemical pathways and potentially leading to novel therapeutic agents.

Scientific Research Applications

This compound exhibits biological activities, especially in enzyme inhibition and protein binding studies. The sulfonyl group enhances its interaction with biological macromolecules, positioning it as a candidate for drug development and therapeutic applications, particularly against sulfonamide-sensitive enzymes critical in several metabolic pathways.

Enzyme Inhibition and Protein Binding

This compound's capacity to interact with and inhibit specific enzymes could be valuable in exploring biochemical pathways and creating new therapeutic agents. The sulfonamide group (SO2NH2) is a common functional group in many enzyme inhibitors. For instance, 2-(4-morpholinyl)-N-{2-[(phenylsulfonyl)amino]ethyl}acetamide contains a sulfonamide group and could be explored for its ability to bind to and inhibit specific enzymes.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural features. The presence of the morpholine ring might contribute to properties like solubility or self-assembly, which could be useful in the development of new materials. Its structural properties suggest potential use against sulfonamide-sensitive enzymes, which are critical in several metabolic pathways.

Drug Development

Mechanism of Action

The mechanism of action of N-{2-[(phenylsulfonyl)amino]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to antiproliferative effects . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and disrupting cellular processes.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

The biological activity and physicochemical properties of N-{2-[(phenylsulfonyl)amino]ethyl}acetamide analogs vary significantly based on substituents. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Differences
Compound Name Substituents/Modifications Biological Activity/IC50 Metabolic Stability Reference
This compound Phenylsulfonyl, ethylacetamide N/A (assumed receptor binding) Moderate (predicted) -
UCM765 3-Methoxyphenyl, phenylamino MT2-selective partial agonist (sleep-inducing) Lower (rapid metabolism)
UCM924 3-Bromo-4-fluorophenyl Improved anxiolytic and antinociceptive effects Higher (stable)
Compound 3e Piperidinyl, N-methyl-N-(4-hydroxyphenyl) IC50 = 5.31 ± 0.04 μmol/L (enzyme inhibition) Unknown
N-[2-(4-Sulfamoylphenyl)ethyl]acetamide 4-Sulfamoylphenyl Glipizide impurity (pharmaceutical relevance) Higher solubility
Key Observations:
  • Electron-Withdrawing Groups : UCM924’s bromo and fluoro substituents enhance metabolic stability by reducing oxidative degradation .
  • Hydrogen Bonding : The 4-hydroxyphenyl group in Compound 3e contributes to its potent enzyme inhibition (IC50 ~5.31 μmol/L) via H-bond interactions .
  • Sulfamoyl vs. Phenylsulfonyl : N-[2-(4-Sulfamoylphenyl)ethyl]acetamide exhibits higher aqueous solubility due to the sulfamoyl group’s polarity, contrasting with the hydrophobic phenylsulfonyl moiety in the target compound .

Structural Insights from Spectroscopic and Modeling Data

  • IR/NMR Trends : Analogs like 3b–3d () show characteristic peaks at ~3400 cm⁻¹ (N–H stretch) and 1300 cm⁻¹ (C–O–SO₂), consistent with sulfonamide-acetamide frameworks .
  • Molecular Docking : UCM765 and UCM924 exhibit distinct binding poses at MT1/MT2 receptors due to substituent-driven steric and electronic effects .

Biological Activity

N-{2-[(phenylsulfonyl)amino]ethyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phenylsulfonyl group attached to an aminoethyl chain, with an acetamide functional group. Its molecular formula is C_{12}H_{15}N_{1}O_{2}S_{1}, and it has a molecular weight of approximately 243.32 g/mol. The sulfonamide functionality is crucial for its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins through its sulfonyl group. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes critical to metabolic pathways by binding to their active sites, thereby altering their activity.
  • Protein Binding : The sulfonyl group enhances the binding affinity to hydrophobic pockets in proteins, which can modulate protein function and stability.

1. Enzyme Inhibition

Studies have indicated that this compound exhibits notable enzyme inhibition properties. The presence of the sulfonamide group allows it to act as a competitive inhibitor for sulfonamide-sensitive enzymes, which are involved in various biochemical processes.

2. Anti-inflammatory Activity

Research has demonstrated that compounds structurally similar to this compound possess anti-inflammatory properties. For instance, analogs have shown effectiveness in reducing pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in experimental models . This suggests potential applications in treating inflammatory conditions.

3. Anticancer Potential

Emerging data suggest that this compound may have anticancer properties. Compounds with similar structures have been screened for cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapeutics .

Research Findings and Case Studies

A selection of studies highlights the biological activities of this compound:

StudyFindings
Demonstrated enzyme inhibition capabilities, particularly against sulfonamide-sensitive enzymes.
Showed significant reduction in inflammatory markers in animal models of arthritis when treated with related compounds.
Investigated the structural properties that enhance binding to biological macromolecules, suggesting therapeutic applications.
Identified potential anticancer activity through screening against various cancer cell lines, indicating IC50 values that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{2-[(phenylsulfonyl)amino]ethyl}acetamide?

  • Methodological Answer : The synthesis typically involves sequential acylation and sulfonylation steps. A validated approach includes:

Acylation : React 2-aminoethanol with acetyl chloride in anhydrous dichloromethane under nitrogen to form N-(2-hydroxyethyl)acetamide.

Sulfonylation : Treat the intermediate with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product. Monitor reaction progress via TLC and confirm purity by NMR .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify proton environments and carbon backbone. For example, the phenylsulfonyl group exhibits distinct aromatic protons at δ 7.5–8.0 ppm .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C10_{10}H14_{14}N2_2O3_3S: 254.07).
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What solvents and conditions are suitable for solubility studies?

  • Methodological Answer :

  • Shake-Flask Method : Dissolve the compound in buffers (pH 1–12) and organic solvents (DMSO, ethanol, acetonitrile) at 25°C. Measure saturation solubility via UV-Vis spectroscopy.
  • Polar Protic Solvents : Higher solubility in DMSO (>50 mg/mL) due to hydrogen bonding with the sulfonamide and acetamide groups. Lower solubility in water (<1 mg/mL) .

Advanced Research Questions

Q. How can researchers investigate its interaction with β-adrenergic receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3H^3H-labeled antagonists (e.g., CGP20712A) to measure displacement in HEK293 cells expressing β3_3-AR. Calculate IC50_{50} values using nonlinear regression .
  • Functional cAMP Assays : Transfect cells with a cAMP-responsive luciferase reporter. Treat with the compound and quantify luminescence to assess receptor activation/inhibition .

Q. What computational strategies predict its pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses in the β3_3-AR active site. Validate with MD simulations (GROMACS) to assess stability.
  • ADMET Prediction : Employ tools like SwissADME or ADMETLab 2.0 to estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify the phenylsulfonyl group (e.g., halogenation, methoxy substitutions) or vary the ethyl spacer length.
  • Biological Testing : Screen analogs for receptor affinity (IC50_{50}) and selectivity (β3_3- vs. β1_1-AR). Correlate substituent electronegativity with activity trends .

Contradictions and Validation

  • Synthesis Routes : validates acetic anhydride-based acetylation, while supports sulfonylation under basic conditions. Discrepancies in reaction yields (50–85%) highlight the need for optimized stoichiometry .
  • Receptor Targets : identifies β3_3-AR as a key target, but cross-reactivity with other adrenergic receptors requires further selectivity profiling .

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